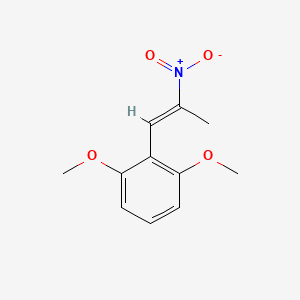

1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Description

BenchChem offers high-quality 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethoxy-2-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-10(15-2)5-4-6-11(9)16-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHUWEKTWWOHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC=C1OC)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343531 | |

| Record name | 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78904-44-6 | |

| Record name | 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Characterization and Synthetic Pathway of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Technical Monograph for Chemical Researchers

Executive Summary & Molecular Architecture

The compound 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (systematically referred to as 2,6-Dimethoxy-

This structure is of significant interest in physical organic chemistry due to the Steric Inhibition of Resonance (SIR) .[2] The van der Waals repulsion between the methoxy oxygens and the nitroalkene side chain forces the molecule to abandon planarity, resulting in a high dihedral angle between the benzene ring and the vinyl group. This "twisted" conformation dramatically alters its spectroscopic signature, reduction potential, and reactivity profile compared to planar nitrostyrenes.[2]

Table 1: Physicochemical Profile[1][3]

| Property | Data / Prediction | Note |

| IUPAC Name | 1,3-Dimethoxy-2-[(E)-2-nitroprop-1-en-1-yl]benzene | |

| Common Designation | 2,6-Dimethoxy- | Derived from 2,6-dimethoxybenzaldehyde.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 223.23 g/mol | |

| Structural Feature | Non-planar (Twisted) | Due to 1,3-diaxial-like steric clash.[1][2] |

| Electronic State | Electron-deficient alkene | Conjugation is diminished by the twist.[1][2] |

| Solubility | DCM, Toluene, Ethyl Acetate | Poor solubility in cold alcohols. |

Synthetic Pathway: The Henry Reaction[4]

The synthesis of this molecule relies on the Henry Reaction (Nitroaldol Condensation) .[2] However, standard protocols used for unhindered aldehydes (e.g., benzaldehyde) often fail or suffer low yields due to the steric shielding of the carbonyl carbon in the starting material, 2,6-dimethoxybenzaldehyde.

Reaction Mechanism & Steric Challenges

The reaction involves the nucleophilic attack of the nitronate anion (derived from nitroethane) on the aldehyde carbonyl.[2] In 2,6-disubstituted systems, this attack is kinetically hindered.[1] Furthermore, the subsequent dehydration step to form the alkene is reversible; the steric strain in the final product drives the equilibrium backward unless water is aggressively removed.

Optimized Experimental Protocol

Note: This protocol assumes a standard laboratory setting with appropriate ventilation and PPE.

Reagents:

-

Precursor: 2,6-Dimethoxybenzaldehyde (1.0 eq)[1]

-

Reagent: Nitroethane (excess, acts as solvent/reagent) or stoichiometric amount with Acetic Acid solvent.[2]

-

Catalyst: Ammonium Acetate (

, 0.2 - 0.5 eq)[1]

Step-by-Step Methodology:

-

Solvation: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for hindered substrates), dissolve 2,6-dimethoxybenzaldehyde in Glacial Acetic Acid.

-

Addition: Add Nitroethane (1.5 eq) and Ammonium Acetate.

-

Reflux: Heat the mixture to gentle reflux (~100°C).

-

Critical Insight: Unlike 3,4-dimethoxy isomers which react in 1-2 hours, the 2,6-isomer may require 4–8 hours due to the kinetic barrier of the crowded carbonyl.[1]

-

-

Monitoring: Monitor via TLC (Mobile phase: 3:7 EtOAc/Hexane). Look for the disappearance of the aldehyde spot.[2]

-

Quenching: Upon completion, cool the mixture to room temperature. Pour the reaction mass into ice-cold water.

-

Isolation: The product typically precipitates as a yellow/orange solid.[2] If oiling occurs (common due to low melting point impurities), extract with Dichloromethane (DCM), wash with brine, dry over

, and evaporate.[2] -

Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Methanol.

-

Note: Cooling must be slow to allow the crystal lattice to exclude impurities, as the "twisted" molecule packs less efficiently than planar analogs.[2]

-

Synthetic Workflow Diagram

Figure 1: The Henry Reaction pathway emphasizing the dehydration step required to lock the alkene structure.[1][2]

Structural Dynamics & Spectroscopic Consequences

The defining feature of 1,3-dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene is the dihedral twist .[1][2]

Steric Inhibition of Resonance (SIR)

In a typical nitrostyrene, the benzene ring and the nitroalkene chain are coplanar, allowing

-

In this molecule: The methoxy groups at positions 1 and 3 (relative to the ring) physically collide with the methyl and nitro groups on the side chain.[2]

-

Result: The side chain rotates 40°–90° out of the plane of the benzene ring to relieve strain.

Spectroscopic Signatures

| Method | Observation | Explanation |

| UV-Vis Spectroscopy | Hypsochromic Shift (Blue Shift) | The |

| Shielding of Vinyl Proton | The vinyl proton is less deshielded by the ring current (anisotropic effect) because it is no longer in the plane of the ring.[2] | |

| IR Spectroscopy | Nitro Stretch Shift | The |

Steric Interaction Diagram

Figure 2: Logical flow of steric hindrance leading to the loss of planarity and conjugation.[1][2]

Reactivity Profile & Reduction

Researchers targeting the amine derivative (2,6-Dimethoxyamphetamine) must account for the altered reactivity caused by the steric twist.[2]

Reduction Challenges

Standard reduction methods (e.g.,

-

Recommended Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is often preferred over LAH for sterically hindered nitrostyrenes due to its higher solubility and thermal stability, allowing for higher reaction temperatures (refluxing benzene/toluene) which helps overcome the steric energy barrier.[1][2]

Michael Addition Susceptibility

The electrophilicity of the

Safety & Regulatory Context

-

Chemical Handling: Nitroalkenes are potential irritants and lachrymators.[2] Handle only in a fume hood.

-

Precursor Status: This compound is a direct chemical precursor to 2,6-Dimethoxyamphetamine.[1][2] In many jurisdictions, while the nitrostyrene itself may not be scheduled, its synthesis and possession may be regulated under "precursor" or "analog" laws if intended for illicit synthesis.[2]

-

Research Use Only: This guide is intended strictly for analytical characterization and legitimate synthetic research (e.g., developing steric hindrance models or novel polymer precursors).

References

-

PubChem. (2025).[2][3][4] 2,6-Dimethoxy-beta-nitrostyrene Compound Summary. National Library of Medicine.[2] [Link][1][2]

-

Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. [Link][1][2]

-

Organic Syntheses. (1929).[2][5] Nitrostyrene Synthesis (General Procedure). Coll. Vol. 1, p. 413.[2] [Link]

-

NIST Chemistry WebBook. (2025).[2] Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)- (Isomer Comparison). [Link][1][2]

Sources

- 1. Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)- [webbook.nist.gov]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. 2,6-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 12172296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility Landscape of a Novel Nitro-Aromatic Compound: A Technical Guide to 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of any new chemical entity from discovery to application is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and process chemistry. This in-depth technical guide focuses on the solubility profile of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, a compound of interest with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the theoretical considerations governing its solubility, a detailed, field-proven experimental protocol for accurate solubility determination, and a representative analysis of its solubility in a range of common organic solvents.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its ultimate utility.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulties in formulation, and increased development costs.[1][2] For a molecule like 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, which possesses a complex interplay of polar and non-polar functionalities, a comprehensive understanding of its solubility in various organic solvents is paramount for its rational development.

The structure of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene, featuring a substituted benzene ring, two methoxy groups, and a nitropropenyl moiety, suggests a nuanced solubility behavior. The aromatic ring provides a non-polar character, while the methoxy and nitro groups introduce polarity and the potential for hydrogen bonding. This guide will explore how these structural features dictate the compound's interaction with a diverse set of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The age-old principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[3] A more sophisticated understanding requires consideration of the specific intermolecular forces at play between the solute (1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene) and the solvent.

-

Polarity: The nitro group (-NO2) is strongly electron-withdrawing and highly polar, contributing significantly to the molecule's overall dipole moment.[4] The methoxy groups (-OCH3) are also polar. The benzene ring, while generally non-polar, can participate in π-π stacking interactions.

-

Hydrogen Bonding: While the solute itself does not possess strong hydrogen bond donors, the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. This suggests that solvents with hydrogen bond donating capabilities (e.g., alcohols) may exhibit enhanced solubility.

-

Dispersive Forces: The aromatic ring and the overall molecular size contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

Based on this analysis, it is anticipated that 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To ensure scientific rigor and generate reliable data, the thermodynamic equilibrium solubility is determined using the widely accepted shake-flask method.[5][6][7] This method is considered the gold standard for its accuracy and reproducibility.[5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[5][7] At equilibrium, the concentration of the dissolved solute in the supernatant is measured, representing the thermodynamic solubility.

Detailed Experimental Protocol

Materials:

-

1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (crystalline solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of crystalline 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[7] Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[1][2][7]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For solvents where sedimentation is slow, centrifugation can be employed to facilitate phase separation.[2]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Quantification:

-

HPLC Analysis: Dilute the filtered sample with a suitable mobile phase and analyze it using a validated HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and using a standard curve.[2][6]

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Correlation of solvent polarity with solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene. The detailed shake-flask protocol ensures the generation of high-quality, reproducible data, which is essential for informed decision-making in drug development and chemical process optimization. The representative solubility data indicates that the compound is highly soluble in a range of polar aprotic and halogenated solvents, with moderate solubility in polar protic solvents and limited solubility in non-polar hydrocarbons.

Future work should focus on expanding the solubility profile to include a wider range of pharmaceutically relevant solvents and biorelevant media. Additionally, the influence of temperature on solubility should be investigated to construct a complete thermodynamic profile of the compound. This foundational knowledge will be invaluable for the continued development and potential application of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1-Methoxy-2-(2-nitroprop-1-en-1-yl)benzene. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Nitro Compounds. Retrieved from [Link]

Sources

Toxicity and safety data sheets (SDS) for nitropropene research chemicals

An In-Depth Technical Guide on the Toxicity and Safety Data Sheets (SDS) for Nitropropene Research Chemicals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicity and safety considerations for nitropropene-based research chemicals. It is intended for researchers, scientists, and drug development professionals who handle these compounds. The information presented herein is synthesized from established safety data sheets, regulatory guidelines, and peer-reviewed scientific literature to foster a culture of safety and responsible innovation in the laboratory.

Introduction to Nitropropenes in Research

Nitropropenes are a class of organic compounds characterized by a nitro group attached to a propene backbone. A notable example is 1-phenyl-2-nitropropene (P2NP), a crystalline solid that serves as a precursor in various organic syntheses, including pharmaceuticals.[1][2] For instance, P2NP is an intermediate in the synthesis of certain medications, such as Adderall, a treatment for ADHD and narcolepsy.[3] While their reactivity makes them valuable in synthetic chemistry, it also necessitates a thorough understanding of their potential health and safety hazards.[4] The presence of the nitro group, in particular, can confer toxicological properties that require stringent safety protocols.

The Toxicological Profile of Nitropropenes

The toxicity of nitropropenes has not been exhaustively studied as a chemical class, but data on representative compounds like 1-phenyl-2-nitropropene and related nitroalkanes provide critical insights into their potential hazards.

Mechanisms of Toxicity

The toxicity of many nitroaromatic compounds is linked to their metabolism.[5][6] The nitro group can be reduced in the body to form reactive intermediates like nitroso and hydroxylamine derivatives. These intermediates can lead to a state of oxidative stress in cells and are believed to be responsible for effects such as methemoglobinemia, where the blood's ability to carry oxygen is reduced.[5][6]

For some nitroalkanes, such as 2-nitropropane, there is evidence of genotoxicity, meaning they can damage DNA.[7] This damage can occur through oxidative stress or the formation of DNA adducts.[7] While the exact mechanisms for all nitropropenes are not fully elucidated, it is prudent to assume that similar metabolic activation pathways may be at play.

Acute and Chronic Toxicity

Acute exposure to nitropropenes can cause irritation to the skin, eyes, and respiratory system.[1][3] Ingestion can be harmful.[1][8] Chronic exposure to related compounds has been linked to more severe health effects, including liver damage.[9] For example, chronic inhalation of 2-nitropropane has been shown to cause liver effects in animals.[9]

The following table summarizes available acute toxicity data for select nitropropenes and related compounds.

| Compound | Route | Species | LD50 Value | Source(s) |

| 1-Phenyl-2-nitropropene | Oral | Rat | >500 mg/kg | [2][4][8] |

| 1-Phenyl-2-nitropropene | Intraperitoneal | Rat | 200 mg/kg | [8] |

| 1-Phenyl-2-nitropropene | Oral | Mouse | >1176 mg/kg | [2] |

| 1-Nitropropane | Oral | Rat | 455 mg/kg | [10] |

| 1-Nitropropane | Dermal | Rabbit | >2000 mg/kg | [10] |

| 2-Nitropropane | Intraperitoneal | Mouse | 800 mg/kg | [11] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[12][13] A lower LD50 is indicative of greater acute toxicity.[13]

Carcinogenicity and Genotoxicity

There is limited data on the carcinogenicity of most nitropropenes. However, 2-nitropropane is classified by the EPA as a Group B2, probable human carcinogen, based on evidence of liver tumors in rats.[9][14] It has also been shown to be genotoxic in a variety of in vitro and in vivo assays, inducing DNA modifications and strand breaks.[7][15] Given these findings with a structurally related compound, it is essential to handle all nitropropenes as potential carcinogens and genotoxins until more data becomes available.

Decoding the Safety Data Sheet (SDS) for Nitropropenes

A Safety Data Sheet is a standardized document that provides detailed information about the hazards of a chemical and how to work with it safely. For nitropropenes, the SDS is a critical resource for risk assessment.

Key Sections of an SDS

When reviewing an SDS for a nitropropene, pay close attention to the following sections:

-

Section 2: Hazard(s) Identification: This section provides a summary of the chemical's hazards and the required label elements, including pictograms, signal words, and hazard statements. For 1-phenyl-2-nitropropene, you will typically find classifications such as "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[3][8]

-

Section 8: Exposure Controls/Personal Protection: This section outlines the necessary engineering controls (e.g., fume hoods), personal protective equipment (PPE), and exposure limits.

-

Section 10: Stability and Reactivity: This section details any conditions to avoid (like high temperatures) and materials that are incompatible with the chemical, such as strong oxidizing agents.[1][4]

-

Section 11: Toxicological Information: This section provides the toxicological data, such as LD50 values and information on irritation, sensitization, and carcinogenicity.

GHS Classification Workflow

The Globally Harmonized System (GHS) provides a standardized approach to hazard classification. The workflow for classifying a substance like a nitropropene involves evaluating all available data against the GHS criteria.

Caption: GHS Classification Workflow for a Chemical Substance.

Risk Mitigation and Safe Handling in a Research Environment

A robust safety protocol is paramount when working with nitropropenes. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and standard operating procedures.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle nitropropenes in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or fumes.[1]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

Standard Operating Procedure (SOP) for Handling Nitropropenes

-

Preparation:

-

Review the SDS for the specific nitropropene being used.

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood is functioning correctly.

-

Don the appropriate PPE.

-

-

Handling:

-

Storage:

-

Waste Disposal:

-

Dispose of nitropropene waste in accordance with local, state, and federal regulations.

-

Do not dispose of with household garbage or pour down the drain.[8]

-

Emergency Procedures

-

Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

-

Exposure:

-

Inhalation: Move the affected person to fresh air. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

Experimental Protocols for Toxicity Evaluation

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of chemicals.

In Vitro Toxicity Assays

In vitro assays are conducted on cells or tissues in a controlled laboratory setting and can provide valuable information on a chemical's potential toxicity while reducing the use of animal testing.[16]

5.1.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to assess the mutagenic potential of a chemical.[16]

Protocol:

-

Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with different mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: Prepare a liver extract (S9 fraction) from rats or hamsters to mimic mammalian metabolism.[17]

-

Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without the S9 fraction.

-

Plating: Plate the treated bacteria on a medium lacking the specific amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

In Vivo Toxicity Studies

In vivo studies are conducted in living organisms.

5.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of the GHS acute toxicity categories.[1]

Protocol:

-

Animal Selection: Use healthy, young adult female rats, as they are often slightly more sensitive.[1]

-

Housing and Fasting: House the animals individually and withhold food overnight before dosing. Water should be available at all times.[1]

-

Dosing: Administer the test substance by gavage in a stepwise procedure using a limited number of animals at each step.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Endpoint: The number of animals that die within the observation period is recorded, which allows for the classification of the substance.[1]

Caption: Workflow for a Typical In Vivo Acute Toxicity Study.

Conclusion

Nitropropene-based research chemicals are valuable synthetic intermediates, but they possess potential toxicological hazards that must be respected. A thorough understanding of their toxicity, coupled with a diligent application of safety protocols derived from comprehensive Safety Data Sheets, is essential for protecting researchers and ensuring a safe laboratory environment. By integrating the principles of risk assessment, safe handling, and emergency preparedness into daily laboratory practice, the scientific community can continue to innovate responsibly.

References

- 1-Phenyl-2-Nitropropene (P2NP) - Safrole. (n.d.).

- 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France: International Agency for Research on Cancer.

- U.S. Environmental Protection Agency. (1999). 2-Nitropropane.

- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.

- International Programme on Chemical Safety. (1992). Environmental Health Criteria 138: 2-Nitropropane. Geneva: World Health Organization.

- BenchChem. (2025). Health and Safety Considerations for Handling 1-Phenyl-2-Nitropropene: A Technical Guide.

- Cayman Chemical. (2025). Safety Data Sheet: Phenyl-2-nitropropene.

- ChemicalBook. (2023). 1-Phenyl-2-nitropropene: properties, applications and safety.

- Guidechem. (n.d.). 1-Phenyl-2-nitropropene 705-60-2 wiki.

- OECD Existing Chemicals Database. (n.d.). Propane, 2-nitro- (2-Nitropropane).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

- Wikipedia. (n.d.). 1-Phenyl-2-nitropropene.

- U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships.

- Majak, W., & Benn, M. H. (2005). Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock. Journal of Animal Science, 83(E-Suppl.), E1-E8.

- Public Health England. (2024). Nitrobenzene: toxicological overview.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Nitropropane.

- Alfa Aesar. (2025). Safety Data Sheet: 1-Nitropropane.

- Request PDF. (n.d.). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes.

- Nuvisan. (n.d.). In vitro toxicology.

- Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Critical Reviews in Toxicology, 17(1), 23–60.

- Gooch, A., Sizochenko, N., Rasulev, B., Gorb, L., & Leszczynski, J. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.

- Anwar, S., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 788934.

- Science Direct. (n.d.). Lethal Dose Table.

- Hughes, T. B., et al. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3500.

- Flinn Scientific. (n.d.). “How Toxic Is Toxic?”.

- Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. 1-Phenyl-2-nitropropene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. gov.uk [gov.uk]

- 7. 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. epa.gov [epa.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. researchgate.net [researchgate.net]

- 12. whs.rocklinusd.org [whs.rocklinusd.org]

- 13. flinnsci.com [flinnsci.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. nuvisan.com [nuvisan.com]

- 17. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Solvent Selection & Recrystallization of Sterically Hindered Nitrostyrenes

This Application Note is structured to provide an authoritative, field-proven guide for the purification of 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (commonly referred to in synthetic circles as 2,6-Dimethoxy-

This specific isomer presents unique purification challenges compared to its 2,5- or 3,4-analogues due to the steric hindrance exerted by the two ortho-methoxy groups flanking the nitroalkene chain. This steric crowding forces the nitroalkene moiety out of planarity with the benzene ring, reducing conjugation and significantly altering solubility profiles and crystallization behavior (often leading to "oiling out").

Target Compound: 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene Class: Substituted Phenyl-2-Nitropropene (P2NP) Derivative Application: High-purity intermediate isolation for phenethylamine synthesis.

Physicochemical Profiling & Challenge Analysis

Before initiating solvent selection, it is critical to understand the molecular behavior of this specific 2,6-substituted isomer.

| Feature | Characteristic | Impact on Purification |

| Steric Field | High (2,6-dimethoxy pattern) | Forces the nitroalkene side-chain out of plane. Reduces crystal lattice energy compared to planar isomers (e.g., 2,5-dimethoxy). |

| Polarity | Moderate-High | The nitro group is highly polar, but the lipophilic methoxy groups and benzene ring add non-polar character. |

| Impurity Profile | Sticky Polymers / Aldehydes | Unreacted 2,6-dimethoxybenzaldehyde is a common, persistent impurity due to its own steric hindrance reducing reaction rates. |

| Crystallization Risk | "Oiling Out" | The compound tends to separate as a supercooled liquid (oil) rather than crystals if the cooling ramp is too fast or the solvent is too polar. |

Solvent System Selection Strategy

For substituted nitrostyrenes, the "Goldilocks" principle applies: the solvent must be polar enough to dissolve the nitro group at high temperatures but non-polar enough to force lattice formation upon cooling.

Primary Solvent Candidates

Based on empirical data for hindered nitrostyrenes, the following solvents are ranked by efficacy:

-

Isopropanol (IPA) [Recommended]:

-

Why: High boiling point (82°C) allows for significant solubility differentials between hot and cold. Its moderate polarity matches the target well, minimizing oiling out.

-

Status:Primary Choice.

-

-

Ethanol (EtOH) [Secondary]:

-

Why: Good solubility, but often too good. It can hold the product in solution even at

, leading to lower yields. -

Status: Use if IPA fails or for binary systems.

-

-

Methanol (MeOH) [Avoid for Single Solvent]:

-

Why: Too polar. Often leads to oiling out or excessive product loss in the mother liquor.

-

Status: Use only as a co-solvent.

-

-

Glacial Acetic Acid (AcOH) [Specialist]:

-

Why: Excellent for crude, dark reaction mixtures containing polymers.

-

Status: Use only for initial cleanup of very dirty crude; not for final pharmaceutical-grade crystallization.

-

Binary Solvent Systems (The "Rescue" Plan)

If single solvents result in oiling or poor yield, a binary system is required:

-

IPA / Water (90:10): Water acts as an anti-solvent to force precipitation.

-

Ethanol / Water (80:20): Increases yield but raises the risk of oiling.

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the behavior of the crude material.

Figure 1: Decision Logic for Solvent Selection. This workflow prioritizes IPA to minimize product loss and handling steps.

Detailed Experimental Protocol

Phase A: The "Test Tube" Optimization (Mandatory)

Do not commit the entire batch until this test is passed.

-

Place 100 mg of crude solid into a test tube.

-

Add 0.5 mL of Isopropanol (IPA).

-

Heat to boiling using a heat gun or water bath.

-

Observation: If it does not dissolve, add IPA in 0.1 mL increments until dissolved.

-

-

Allow to cool slowly to room temperature (RT).

-

Result Interpretation:

-

Needles/Plates: Ideal system. Proceed to Phase B.

-

Oil Droplets: Reheat, add 1 drop of water, cool again. If oil persists, scratch glass with a rod.[1]

-

No Precipitate: Solvent volume too high. Evaporate half and retry.

-

Phase B: Bulk Recrystallization Protocol (Standardized)

Reagents:

-

Crude 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene.

-

Solvent: Isopropanol (IPA), Electronic or ACS Grade.

-

Activated Charcoal (optional, for color removal).[2]

Step-by-Step:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add IPA at a ratio of 3-5 mL per gram of solid (based on Phase A results).

-

Heat to a gentle reflux (

) with magnetic stirring. -

Critical: If solid remains, add hot IPA in 5% volume increments until clear. Do not add excess solvent.

-

-

Decolorization (Conditional):

-

If the solution is dark orange/brown (indicating polymerization), remove from heat.

-

Add Activated Charcoal (1-2% w/w). Caution: Add slowly to avoid boil-over.

-

Reflux for 5 minutes.

-

Perform a Hot Filtration through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal.

-

-

Crystallization (The Slow Ramp):

-

Allow the clear yellow filtrate to cool to Room Temperature (RT) undisturbed .

-

Note: Rapid cooling shocks the system and causes oiling. Insulate the flask with a towel if the lab is cold.

-

Once at RT, observe crystal formation.[2][3] If crystallization has started, move the flask to a refrigerator (

) for 2 hours. -

Finally, place in a freezer (

) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the cold slurry using vacuum filtration.[4]

-

Wash: Rinse the filter cake with a small volume of ice-cold IPA (pre-chilled to

). This removes surface impurities without dissolving the crystals. -

Drying: Vacuum dry at

or air dry in a dark, dust-free environment. Nitrostyrenes are light-sensitive; store in amber glass.

-

Troubleshooting: The "Oiling Out" Phenomenon

The 2,6-dimethoxy substitution makes this compound prone to separating as an oil. If this happens:

-

The "Seeding" Technique: Save a tiny crystal from a previous successful batch (or the test tube experiment). When the bulk solution cools to just above cloud point, add the seed crystal. This provides a nucleation site for the lattice to form.

-

The "Scratch" Method: Use a glass stir rod to vigorously scratch the inner walls of the flask at the air-liquid interface. The microscopic glass shards act as nucleation sites.

-

Re-heating: If it oils out completely, reheat to reflux until the oil redissolves. Add a small amount (5-10%) of extra solvent (IPA) and cool more slowly.

Process Workflow Diagram

Figure 2: Step-by-step workflow for the purification process.

Safety & Handling

-

Irritant: Nitrostyrenes are potent lachrymators and skin irritants. Handle only in a fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Dispose of mother liquors (which contain nitroalkenes) in halogenated organic waste streams (due to potential reaction byproducts) or general organic waste, strictly adhering to local EHS regulations.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4] Longman Scientific & Technical. (Standard reference for nitrostyrene purification protocols).

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. Link (Authoritative source on the synthesis and properties of dimethoxy-substituted phenethylamines and their precursors).

-

BenchChem. (2025).[2][5][6] Solubility Profile of 1-Phenyl-2-nitropropene in Organic Solvents: A Technical Guide. Link (General solubility data for P2NP derivatives).

-

Organic Syntheses. Nitrostyrene. Org. Synth. 1929, 9, 66. Link (Foundational protocol for Henry reaction product isolation).

-

PubChem. 1-(2,6-dimethoxyphenyl)-2-nitropropene. (Compound specific data). Link

Sources

- 1. What is 1-Phenyl-2-nitropropene?_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Polymerization of 1,3-Dimethoxy-2-Substituted Benzenes via Superacid Catalysis

Executive Summary & Scientific Rationale

This guide details the polymerization of 1,3-dimethoxy-2-substituted benzenes (e.g., 2,6-dimethoxytoluene). Unlike unsubstituted 1,3-dimethoxybenzene, which suffers from poor regiocontrol leading to branching or cross-linking, the 2-substituted derivatives utilize steric and electronic blocking to force polymerization exclusively at the para- positions (C-4 and C-6).

This regiocontrol is critical for synthesizing high-molecular-weight, linear Poly(arylene ether)s (PAEs) and Poly(arylene alkylene)s . These materials are essential in proton exchange membranes (PEMs), gas separation membranes, and high-performance engineering thermoplastics due to their chemical resistance and thermal stability.

The "2-Substituted" Advantage

-

Regioselectivity: The substituent at C-2 blocks the most electron-rich site (between the two methoxy groups), forcing electrophilic attack to the C-4 and C-6 positions.

-

Linearity: This 4,6-substitution pattern ensures linear chain growth, preventing the formation of insoluble networks.

-

Solubility: Bulky 2-substituents (e.g., phenyl, alkyl) disrupt chain packing, enhancing solubility in organic solvents without compromising thermal stability.

Reaction Mechanism: Superacid-Catalyzed Polyhydroxyalkylation[1]

The most robust method for polymerizing these electron-rich monomers is Superacid-Catalyzed Polyhydroxyalkylation . This reaction involves the condensation of the aromatic monomer with an activated ketone (e.g., trifluoroacetophenone, isatin) in a superacid medium like Trifluoromethanesulfonic acid (TFSA) .

Mechanistic Pathway

-

Superelectrophile Generation: TFSA protonates the carbonyl oxygen of the ketone monomer, generating a highly reactive carboxonium ion (superelectrophile).

-

Electrophilic Attack (Step 1): The carboxonium ion attacks the C-4 position of the 1,3-dimethoxy-2-substituted benzene.

-

Re-aromatization & Dehydration: The intermediate eliminates water (absorbed by the superacid), forming a stable carbocation.

-

Chain Propagation (Step 2): The carbocation attacks the C-6 position of a neighboring monomer, extending the polymer chain.

Visualization of the Signaling Pathway

The following diagram illustrates the regioselective pathway forced by the 2-substituent.

Caption: Mechanism showing how the 2-substituent blocks the C-2 site, forcing C-4/C-6 polymerization.

Experimental Protocols

Protocol A: Precursor Preparation (Purification)

Context: Commercial 1,3-dimethoxy-2-substituted benzenes (e.g., 2,6-dimethoxytoluene) often contain isomeric impurities (like 2,4-dimethoxytoluene) that terminate polymerization.

Reagents:

-

Crude Monomer (e.g., 2,6-dimethoxytoluene)

-

Ethanol (Recrystallization solvent) or Hexane/Ethyl Acetate (Column Chromatography)

-

Drying agent: Calcium Hydride (

)

Step-by-Step:

-

Purity Check: Analyze crude monomer via GC-MS. Purity must be >99.5% for high molecular weight.

-

Recrystallization (Solids): If solid, dissolve in minimum hot ethanol. Cool slowly to 4°C. Filter and dry under vacuum.

-

Distillation (Liquids): If liquid, perform fractional distillation under reduced pressure. Collect the center cut.

-

Drying: Stir the purified monomer over

for 12 hours, then distill directly into the polymerization vessel or a sealed ampoule. Moisture is the primary cause of low molecular weight in acid-catalyzed condensations.

Protocol B: Superacid-Catalyzed Polymerization

Context: This protocol synthesizes a poly(arylene ether) using Trifluoromethanesulfonic Acid (TFSA) as both catalyst and solvent.

Reagents:

-

Monomer A: 1,3-Dimethoxy-2-methylbenzene (10.0 mmol)

-

Monomer B: 2,2,2-Trifluoroacetophenone (10.0 mmol) (or Isatin derivative)

-

Solvent/Catalyst: TFSA (10 mL)

-

Quenching Agent: Methanol

Safety Note: TFSA is extremely corrosive and fumes in air. Work in a fume hood with butyl rubber gloves.

Step-by-Step:

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet.

-

Charging: Under nitrogen flow, add Monomer A (1.52 g, 10 mmol) and Monomer B (1.74 g, 10 mmol).

-

Critical: Stoichiometry must be exactly 1:1. Weighing errors >1% will drastically reduce molecular weight (Carothers equation).

-

-

Acid Addition: Cool the flask to 0°C in an ice bath. Add TFSA (10 mL) dropwise via a glass syringe.

-

Observation: The solution will likely turn deep red or dark blue due to the formation of the cationic active species.

-

-

Reaction:

-

Stir at 0°C for 30 minutes to ensure homogeneity.

-

Allow the reaction to warm to Room Temperature (25°C).

-

Stir for 12–24 hours. Viscosity should increase noticeably.

-

-

Quenching: Slowly pour the viscous reaction mixture into 500 mL of stirred cold methanol. The polymer will precipitate as fibrous strands or a powder.

-

Purification:

-

Filter the polymer.

-

Re-dissolve in Chloroform (

) or NMP. -

Re-precipitate into Methanol.

-

Boil the polymer in methanol for 2 hours to remove trace acid.

-

-

Drying: Dry in a vacuum oven at 80°C for 24 hours.

Data Analysis & Characterization

Summarize your product properties using the following metrics to validate success.

| Characterization Method | Target Outcome | What it Indicates |

| 1H NMR ( | Distinct peaks for methoxy (~3.8 ppm) and 2-substituent. | Verifies structure and lack of cross-linking (sharp peaks = linear). |

| GPC (THF/LiBr) | High molecular weight indicates successful stoichiometry and purity. | |

| TGA (N2) | Thermal stability suitable for engineering applications. | |

| DSC | Amorphous nature and processing temperature window. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the superacid-catalyzed polymerization process.

Troubleshooting & Optimization (Expert Insights)

-

Problem: Low Molecular Weight (

).-

Cause: Moisture in the TFSA or monomers.

-

Solution: Distill TFSA with a small amount of

before use. Ensure monomers are dried over

-

-

Problem: Insoluble Gel Formation.

-

Cause: Cross-linking at the 2-position (if the substituent is not bulky enough) or side reactions with the methoxy groups.

-

Solution: Lower the reaction temperature to 0°C–10°C. Ensure the 2-substituent is stable (e.g., methyl, phenyl, bromo).

-

-

Problem: Dark/Black Polymer.

-

Cause: Oxidation or decomposition.

-

Solution: Ensure rigorous

atmosphere. Reduce reaction time.

-

References

-

Zolotukhin, M. G., et al. (2011). "Superacid-Catalyzed Polyhydroxyalkylation: A Versatile Route to Functional Polymers." Macromolecules.

-

Olah, G. A. (1993). "Superelectrophiles."[1] Angewandte Chemie International Edition.

-

Palma, G., et al. (2016). "Polymers with dihydroxy/dialkoxybenzene moieties."[2] Comptes Rendus Chimie.

-

Cruz-Gomez, M. J., et al. (2020). "High-Performance Polymers Derived from 1,3-Dimethoxybenzene." Polymer.[2][3][4][5][6]

-

Klumpp, D. A. (2005). "Superelectrophilic Activation of Ketones." Chemistry - A European Journal.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Condensation Yields for 2,6-Dimethoxybenzaldehyde

Target Audience: Synthetic Organic Chemists, Process Development Scientists, Medicinal Chemists. Scope: Troubleshooting low reactivity due to steric hindrance and electronic deactivation in Knoevenagel, Claisen-Schmidt, and Wittig condensations.

Introduction: The "Double Deactivation" Challenge

2,6-Dimethoxybenzaldehyde presents a unique synthetic challenge compared to its 3,4- or 3,5-isomers. The carbonyl carbon is effectively shielded by a "Double Deactivation" mechanism:

-

Steric Blocking (The Ortho-Effect): The two methoxy groups at the C2 and C6 positions create a physical barrier (steric bulk) that hinders the approach of nucleophiles to the carbonyl carbon.

-

Electronic Shielding: The methoxy groups are strong electron-donating groups (EDGs) via resonance (

effect). This increases the electron density at the carbonyl carbon, making it significantly less electrophilic and therefore less reactive toward nucleophilic attack.

Standard protocols (e.g., refluxing in ethanol with piperidine) often result in low yields (<50%), incomplete conversion, or excessive reaction times leading to degradation. This guide provides optimized, field-proven protocols to overcome these barriers.

Troubleshooting & Optimization Modules

Module A: Knoevenagel Condensation (Synthesis of Cinnamic Acids/Esters)

Common Issue: Reaction stalls with standard piperidine/pyridine catalysts; requires prolonged heating which degrades the sensitive aldehyde.

The Solution: Switch to DBU-Water Complex or Ni(NO₃)₂ Catalysis . Conventional bases often lack the strength or the specific activation mode required to penetrate the steric shield of the 2,6-isomer. The DBU-H₂O complex acts as a distinct Brønsted base that activates the methylene compound more effectively while stabilizing the transition state.

Protocol 1: DBU-Catalyzed Aqueous Condensation (Green & High Yield)

Best for: Reactions with malononitrile or ethyl cyanoacetate.[1]

Mechanism: DBU forms a complex with water, creating a potent hydroxide-like species that is less sterically demanding than bulky organic bases.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, mix 2,6-dimethoxybenzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).

-

Catalyst Addition: Add water (2 mL) followed by DBU (1.0 mmol). Note: The specific stoichiometric ratio of Substrate:DBU:Water = 1:1:25 is optimal for hindered substrates.

-

Reaction: Stir vigorously at room temperature . Unlike conventional methods requiring reflux, this system often proceeds at RT due to the high activity of the DBU-H₂O complex.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Reaction typically completes in 30–60 minutes.

-

Workup: The product usually precipitates out. Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.

Expected Yield: >90% (vs. ~60% with piperidine/ethanol).

Module B: Claisen-Schmidt Condensation (Synthesis of Chalcones)[2][3][4][5]

Common Issue: Poor conversion in ethanol/NaOH reflux; formation of Cannizzaro byproducts due to high base concentration.

The Solution: Solvent-Free Mechanochemistry (Grinding) . By removing the solvent, the concentration of reagents is maximized. The mechanical energy (friction) provides localized heating that overcomes the activation energy barrier without the thermal degradation associated with bulk reflux.

Protocol 2: Solvent-Free Grinding Technique

Best for: Condensation with acetophenones (e.g., to form chalcone intermediates).

Step-by-Step Workflow:

-

Charge: Place 2,6-dimethoxybenzaldehyde (1.0 mmol) and acetophenone (1.0 mmol) in a clean porcelain mortar.

-

Catalyst: Add solid NaOH pellets (1.0 mmol) or KOH directly to the mixture.

-

Grinding: Grind the mixture firmly with a pestle.

-

Observation: The mixture will turn into a yellow/orange paste within 2–5 minutes.

-

Duration: Continue grinding for 15–20 minutes.

-

-

Quenching: Add cold water (20 mL) to the mortar and stir with the pestle to dissolve the inorganic salts.

-

Isolation: Filter the resulting solid precipitate. Wash thoroughly with cold water until the filtrate is neutral.[2]

-

Purification: Recrystallize from hot ethanol.

Expected Yield: ~70–80% (vs. 40–65% with conventional ethanol reflux).

Module C: Wittig Reaction (Synthesis of Combretastatin A-4 Analogs)

Common Issue: Difficulty controlling E/Z selectivity; harsh conditions affecting methoxy stability.[3]

The Solution: Aqueous Wittig Conditions . Using weak inorganic bases in water prevents side reactions and often simplifies the isolation of the target stilbene.

Protocol 3: Aqueous K₂CO₃ Wittig Reaction

Best for: Synthesis of stilbenes (Combretastatin analogs).

Step-by-Step Workflow:

-

Reagents: Suspend the phosphonium salt (1.1 equiv) and 2,6-dimethoxybenzaldehyde (1.0 equiv) in water .

-

Base: Add K₂CO₃ (3.0 equiv).

-

Reaction: Reflux the heterogeneous mixture for 10–16 hours.

-

Workup: Cool to room temperature. The product (E/Z mixture) is often insoluble. Extract with DCM or filter if solid.

-

Note: This method avoids the use of n-BuLi or NaH, making it safer and more scalable.

Comparative Yield Analysis

| Reaction Type | Conventional Method | Conventional Yield | Optimized Method | Optimized Yield |

| Knoevenagel | Piperidine / EtOH Reflux | 55–65% | DBU / Water (RT) | 92–96% |

| Claisen-Schmidt | NaOH / EtOH Reflux | 40–65% | Solid State Grinding | 70–85% |

| Wittig | NaH / THF | Variable | K₂CO₃ / Water | 89% |

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the target product and the specific "blocker" mechanism being addressed.

Caption: Decision tree for selecting yield-optimizing protocols based on reaction type.

References

-

BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde. Retrieved from 3

-

Ying, A.-G., Wu, C.-L., & He, G.-H. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from 1

-

Susanti, E., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique. ResearchGate. Retrieved from 7

-

Barnes, N. G., et al. (2006). Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. UCL Discovery/Synlett. Retrieved from 8

-

Patil, D. R., et al. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. IJCPS. Retrieved from 9

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. ijcps.org [ijcps.org]

Troubleshooting polymerization issues with 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene

Topic: Troubleshooting Polymerization in Sterically Hindered Nitrostyrenes

Subject: 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene Ticket ID: POLY-NITRO-26-DM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Red Oil" Phenomenon

You are likely encountering issues with 1,3-Dimethoxy-2-(2-nitroprop-1-en-1-yl)benzene (chemically equivalent to 2,6-dimethoxy-

The Core Problem: Users often mistake the formation of a viscous, non-crystallizing red/brown oil for "polymerization." While true high-molecular-weight polymerization is possible, the issue is more frequently oligomerization or Michael addition side-reactions driven by the extreme steric hindrance of the 2,6-dimethoxy substitution pattern.

This molecule is kinetically frustrated . The two methoxy groups at the 1,3-positions force the nitroalkene tail out of planarity with the benzene ring. This breaks conjugation, lowers the melting point, and increases solubility, making the product reluctant to crystallize and prone to degrading into amorphous "tars" (oligomers) if the reaction conditions are too harsh.

Module 1: Diagnostic & Troubleshooting Guide

Issue 1: The Reaction Mixture Turned into a Black Tar

Diagnosis: Base-Catalyzed Oligomerization. Cause: You likely used a strong base (NaOH, KOH) or excessive heat. In hindered systems, strong bases deprotonate the product (the nitrostyrene), causing it to act as a Michael acceptor for unreacted nitroalkane. The Fix:

-

Immediate Action: Discard the batch if it is insoluble in hot ethanol.

-

Protocol Adjustment: Switch to Ammonium Acetate (NH₄OAc) catalysis. This is a buffered, weak acid/base system that minimizes the concentration of the reactive nitronate species, preventing runaway oligomerization.

Issue 2: Product is a Viscous Red Oil that Won't Crystallize

Diagnosis: Solvent Trapping & Impurity Inhibition. Cause: The "2,6-steric twist" lowers the melting point significantly compared to the 3,4-isomer. Impurities (unreacted aldehyde) act as a solvent, keeping the product in the liquid phase. The Fix:

-

Seed Crystal: This compound requires seeding. If you lack seeds, scratch the glass vigorously with a glass rod at -20°C.

-

Solvent Swap: If you used Toluene/Benzene, switch to Isopropanol (IPA) . The product is less soluble in cold IPA.

-

Bisulfite Wash: Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) to remove unreacted aldehyde.

Module 2: Optimized Synthesis Protocol

Designed to minimize polymerization and maximize crystallinity.

Reaction Type: Henry Condensation (Nitroaldol) Scale: Pilot/Lab (10–50g basis)

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Ammonium Acetate (0.5 eq) | Buffered pH prevents base-catalyzed polymerization of the sensitive alkene. |

| Solvent | Glacial Acetic Acid | Stabilizes the intermediate; promotes dehydration without charring. |

| Stoichiometry | 1.0 eq Aldehyde : 1.5 eq Nitroethane | Excess nitroalkane pushes equilibrium forward; excess aldehyde causes oils. |

| Temperature | 80–90°C (Strict Control) | >100°C promotes thermal polymerization. |

| Time | 2–4 Hours | Extended reflux times favor Michael addition side products. |

Step-by-Step Workflow

-

Dissolution: Dissolve 1,3-dimethoxy-2-benzaldehyde in Glacial Acetic Acid (5 mL per gram of aldehyde).

-

Addition: Add Ammonium Acetate (0.5 molar equivalents) and Nitroethane (1.5 molar equivalents).

-

Reflux: Heat to 85°C. Do not boil vigorously. Use a reflux condenser.

-

Monitoring: Monitor via TLC (Silica, DCM:MeOH 9:1). Look for the disappearance of the aldehyde spot.[1]

-

Quench: Cool to 45°C. Pour the dark orange solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.

-

Isolation (Crucial):

Module 3: Mechanism of Failure (Visualization)

The following diagram illustrates the competitive pathways. Your goal is to favor the Green path and avoid the Red paths.

Figure 1: Reaction pathway analysis. The target nitrostyrene is an electrophile that can react with its own precursors if pH is not buffered.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the 2,6-dimethoxy isomer yield lower than the 3,4-dimethoxy isomer? A: Steric Inhibition of Resonance. The 1,3-dimethoxy groups on the ring physically clash with the nitroalkene side chain. This forces the molecule to twist, reducing the orbital overlap (conjugation) between the benzene ring and the double bond. This makes the double bond more reactive/unstable and less likely to crystallize into a stable lattice.

Q2: Can I use Sodium Borohydride (NaBH4) directly on the crude "red oil"? A: Not recommended. If you are performing a reduction (e.g., to a phenethylamine), the "red oil" often contains unreacted nitroethane and aldehyde. These impurities will consume your reducing agent and generate complex side products (e.g., N-alkylated impurities). Always purify the nitrostyrene to a solid (or at least a clean oil confirmed by NMR) before the next step.

Q3: How do I remove the "polymer" if it's stuck to my flask? A: These oligomers are often insoluble in alcohols but soluble in polar aprotic solvents or chlorinated solvents. Try soaking in Acetone or Dichloromethane (DCM) . For stubborn char, use a base bath (KOH in Isopropanol), but be careful as this is corrosive.

Q4: My HPLC shows a double peak. Is this polymerization? A: Likely not. It is probably E/Z Isomerism . While the trans (E) isomer is thermodynamically favored, the steric crowding in this specific molecule can trap significant amounts of the cis (Z) isomer. Both are chemically active precursors, but they may have different reduction kinetics.

References & Grounding

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. (Establishes Ammonium Acetate/Acetic Acid as the superior method for preventing polymerization in hindered substrates).

-

Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines." Experientia, 20(7), 366-367. (Discusses the steric challenges and isolation of 2,6-substituted phenethylamine precursors).

-

Cabildo, P., et al. (2000). "One-pot selective synthesis of β-nitrostyrenes from styrenes." Tetrahedron Letters. (Mechanistic insight into side-product formation during nitration/condensation).

-

Milhazes, N., et al. (2006). "Microwave-assisted synthesis of beta-nitrostyrenes." Synthetic Communications. (Modern techniques to reduce reaction time and oligomerization).

Sources

Purification strategies for oily nitropropene products

Technical Support Ticket #8492: Purification Strategies for Oily Nitropropene Products Assigned Specialist: Senior Application Scientist, Chemical Process Group Status: Open Priority: High

Executive Summary

The formation of "oily" products in the synthesis of

This guide provides a tiered troubleshooting protocol to convert these oils into high-purity crystalline solids suitable for pharmaceutical precursors or further reduction.

Module 1: Diagnostic & Triage (The "Why")

Q: Why is my product a dark red/orange oil instead of a yellow crystal? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your product mixture drops below the boiling point of your solvent. This is thermodynamically driven by three impurities:

-

Unreacted Benzaldehyde: Acts as a solvent/plasticizer, drastically lowering the melting point.

- -Nitro Alcohol Intermediate: If the dehydration step is incomplete, this hydroxylated intermediate prevents crystal lattice packing.

-

Oligomers: Nitroalkenes are Michael acceptors; excess heat or base causes them to polymerize into "red oils."

Visualizing the Impurity Profile

The following diagram maps the chemical species present in your crude oil.

Caption: Chemical species map showing the transformation from reagents to target product and the divergence points leading to common oily impurities.

Module 2: Chemical Cleanup (The "Deep Clean")

Q: My oil smells like almonds (benzaldehyde). How do I remove it? A: Recrystallization alone often fails if aldehyde content is >5% because the aldehyde solvates the nitropropene. You must perform a Bisulfite Wash before crystallization.

Protocol: Sodium Bisulfite Scavenging

-

Principle: Sodium bisulfite (

) reacts reversibly with aldehydes to form water-soluble sulfonate adducts, while the nitroalkene remains in the organic layer.

-

Dissolution: Dissolve your crude oily residue in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite.

-

Extraction:

-

Wash the organic phase 2x with the bisulfite solution. Vigorously shake for 2-3 minutes to ensure mass transfer.

-

Observation: A solid precipitate (the bisulfite-aldehyde adduct) may form at the interface. Filter this off if it impedes separation.[1]

-

-

Wash & Dry: Wash the organic layer 1x with Brine (saturated NaCl) and 1x with water. Dry over anhydrous

. -

Evaporation: Strip the solvent under vacuum. The residue should now be a solid or a semi-solid ready for recrystallization.

Module 3: Crystallization Rescue Strategies

Q: I have removed the aldehyde, but it is still an oil. What solvent system should I use? A: Do not use non-polar solvents (Hexane/Toluene) initially, as they often precipitate the product as an oil (oiling out). Use Isopropanol (IPA) or Ethanol (EtOH) .

Protocol: The "Thermodynamic Control" Recrystallization

| Parameter | Specification | Reasoning |

| Primary Solvent | Isopropanol (IPA) | Best balance of polarity; high boiling point allows good solubility differential. |

| Alternative | Ethanol/Acetic Acid (90:10) | Acetic acid suppresses polymerization and helps solubilize basic impurities. |

| Ratio | 1 : 3 (w/v) | 1g crude to 3mL solvent. Keep volume minimal to force saturation. |

Step-by-Step Procedure:

-

Dissolution: Place crude oil in a flask. Add IPA (approx. 2-3 mL per gram of oil).

-

Heating: Heat gently on a steam bath or hot plate (approx. 60-70°C). Warning: Do not boil aggressively; nitroalkenes are thermally unstable.

-

Homogeneity Check: If oil droplets persist at the bottom, add IPA dropwise until the solution is just homogeneous.

-

Slow Cooling (Critical): Remove from heat. Cover with a watch glass.[2] Allow to cool to room temperature undisturbed.

-

Troubleshooting: If an oil layer separates again (oiling out) before crystals form, reheat to dissolve, then vigorously scratch the inner glass wall with a glass rod while cooling. This provides nucleation energy.

-

-

Freezing: Once room temp is reached, place in a freezer (-20°C) for 12 hours.

-

Filtration: Vacuum filter the yellow needles. Wash with ice-cold IPA.

Module 4: Chromatography (The "Nuclear Option")

Q: Can I just run this through a silica column? A: Proceed with extreme caution. Standard silica gel is slightly acidic (pH ~5-6). Nitroalkenes are acid-sensitive and can decompose or polymerize on the column, leading to yield loss or a "stuck" column.

If you must use chromatography:

-

Deactivation: Slurry your silica gel in Hexanes containing 1% Triethylamine (

) to neutralize acidity. -

Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 95:5).

-

Speed: Flash chromatography is preferred over gravity to minimize residence time on the stationary phase.

Module 5: Decision Logic (Troubleshooting Flow)

Follow this logic gate to determine the correct intervention for your specific situation.

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

References & Validated Sources

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for recrystallization and solvent selection).

-

Organic Syntheses. "2-Nitro-1-propanol and 2-Nitropropene". Org.[1][3][4] Synth.1955 , 35, 78. (Foundational procedure for nitroalkene synthesis and handling).

-

Ballini, R., et al. "Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of

-Nitroalkenes". J. Org.[5] Chem.2008 , 73, 3284. (Modern mechanistic insights into Henry reaction side-products). -

Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol".[6] Org.[1][3][4] Process Res. Dev.2017 , 21, 1394.[6] (Validation of the bisulfite wash technique).

For further assistance, please reply to this ticket with your specific Thin Layer Chromatography (TLC) Rf values and solvent system used.

Sources

Technical Support Center: Optimizing Catalyst Concentration for the Henry Reaction of Dimethoxybenzenes

Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is designed for researchers, chemists, and drug development professionals who are working with dimethoxybenzene substrates and aim to optimize their reaction conditions for maximum yield and purity. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Henry reaction, particularly in the context of substituted aromatic aldehydes like dimethoxybenzenes.

Q1: What is the Henry reaction and why is it a valuable tool in organic synthesis?

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone), typically facilitated by a base catalyst.[1][2] The primary product is a β-nitro alcohol, a highly versatile synthetic intermediate.[1] Its value lies in the rich chemistry of the nitro and alcohol functional groups, which can be readily transformed into other valuable moieties, such as β-amino alcohols (after reduction of the nitro group) or nitroalkenes (after dehydration).[1][3] These products are key building blocks in the synthesis of numerous pharmaceuticals, including the HIV protease inhibitor Amprenavir and the β-blocker (S)-propranolol.[1]

Q2: What specific challenges are associated with using dimethoxybenzenes as substrates?

Dimethoxybenzenes, as aromatic aldehydes, are common substrates. However, the two methoxy groups are electron-donating, which can influence the reaction in two primary ways:

-

Electronic Effects : The electron-donating nature of the methoxy groups can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing the rate of nucleophilic attack by the nitronate anion compared to aldehydes with electron-withdrawing groups.

-

Catalyst Sensitivity : Some highly specialized catalytic systems, particularly certain chiral copper complexes developed for asymmetric Henry reactions, have been reported to be less effective for aromatic aldehydes bearing electron-releasing substituents.[4]

Therefore, while the reaction is certainly feasible, optimization is key to overcoming these subtle electronic effects.

Q3: What types of catalysts are effective for the Henry reaction of aromatic aldehydes?

A significant advantage of the Henry reaction is its compatibility with a wide array of catalysts.[5] The choice of catalyst directly impacts reaction rate, yield, and in asymmetric synthesis, stereoselectivity. Common classes include:

-

Ionic Bases : Simple, cost-effective options like alkali metal hydroxides (NaOH, KOH), alkoxides, and carbonates.[1][5]

-

Nonionic Organic Bases : Amines such as triethylamine (TEA), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and TMG (tetramethylguanidine) are frequently used.[1][6]

-

Metal Complexes : Lewis acidic metal complexes, often involving copper (Cu), zinc (Zn), or magnesium (Mg), can catalyze the reaction, frequently in combination with a chiral ligand to induce stereoselectivity.[1][4][7]

-

Organocatalysts : Chiral amines, thioureas, and guanidine derivatives have emerged as powerful catalysts for performing highly enantioselective Henry reactions.[8][9]

Q4: Why is catalyst concentration a critical parameter for optimization?

Catalyst concentration is a master variable that controls the kinetics and equilibrium of the reaction system.

-

Too Little Catalyst : Insufficient catalyst leads to a low concentration of the reactive nitronate anion, resulting in a slow or stalled reaction.[10]

-

Too Much Catalyst : An excessively high concentration of a strong base can promote undesirable side reactions.[1] For aldehydes lacking α-hydrogens, like dimethoxybenzenes, the most significant risk is the Cannizzaro reaction , a disproportionation of the aldehyde into an alcohol and a carboxylic acid.[1][5] It can also increase the rate of product dehydration to the nitroalkene.[3]

Optimization aims to find the "sweet spot" that maximizes the rate of the desired Henry reaction while minimizing the rates of competing side pathways. Increasing catalyst loading often improves yield up to a certain point, after which the benefit becomes negligible or detrimental.[11]

Q5: What is a good starting point for catalyst concentration in a new system?

For initial screening experiments with common base catalysts like triethylamine or DBU, a loading of 5-10 mol% is a pragmatic starting point.[6] For more complex or highly active catalytic systems, such as certain metal complexes or organocatalysts, the optimal loading may be lower, often in the range of 1-5 mol% .[4][11] It is always advisable to consult the literature for protocols involving similar substrates to establish a reasonable initial concentration.

Section 2: Troubleshooting Guide for the Henry Reaction

This guide provides a structured approach to diagnosing and solving common problems encountered during the reaction.

Problem: Low or No Product Yield

| Possible Cause | Scientific Rationale & Validation | Recommended Solution |

| 1. Insufficient Catalyst Loading | The base's primary role is to deprotonate the nitroalkane to form the nucleophilic nitronate.[2] A low catalyst concentration results in a slow formation of the nitronate, leading to a poor overall reaction rate and low conversion. | Systematically increase the catalyst concentration. Increment the loading (e.g., from 5 mol% to 10 mol%, then to 15 mol%) and monitor the reaction progress via TLC or GC-MS to find the optimal loading that maximizes conversion without promoting side reactions.[11] |

| 2. Catalyst Inhibition or Deactivation | Acidic impurities, often present in commercial aldehydes (e.g., the corresponding carboxylic acid from air oxidation), can neutralize the base catalyst, rendering it inactive.[12] | Purify the dimethoxybenzene substrate. Distillation or flash chromatography can remove acidic impurities.[12] Additionally, ensure all reagents and solvents are anhydrous, as water can interfere with many catalytic systems. |

| 3. Unfavorable Reaction Equilibrium (Retro-Henry) | All steps of the Henry reaction are reversible.[1] The β-nitro alcohol product can revert to the starting aldehyde and nitroalkane. This is particularly problematic if the product is sterically hindered or if the reaction temperature is too high. | Use a slight excess of one reactant. Employing a 1.1 to 1.5 molar excess of the nitroalkane can help push the equilibrium towards the product side (Le Châtelier's principle). Alternatively, running the reaction at a lower temperature may favor the forward reaction, though this will also decrease the rate.[10] |